molecular formula C11H12N2OS B1346160 4-(4-Isothiocyanatophenyl)morpholine CAS No. 51317-66-9

4-(4-Isothiocyanatophenyl)morpholine

Cat. No. B1346160
CAS RN: 51317-66-9
M. Wt: 220.29 g/mol
InChI Key: AXUXRZZYZBZQAR-UHFFFAOYSA-N
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Description

4-(4-Isothiocyanatophenyl)morpholine is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.291 g/mol .


Synthesis Analysis

The synthesis of morpholines, including 4-(4-Isothiocyanatophenyl)morpholine, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(4-Isothiocyanatophenyl)morpholine can be represented by the SMILES notation: C1COCCN1C2=CC=C(C=C2)N=C=S .


Physical And Chemical Properties Analysis

4-(4-Isothiocyanatophenyl)morpholine has a density of 1.2±0.1 g/cm3, a boiling point of 394.4±37.0 °C at 760 mmHg, and a melting point of 84ºC . Its flash point is 192.3±26.5 °C .

Scientific Research Applications

Synthesis of Polysubstituted Thiophenes

Isothiocyanates, including 4-Morpholinophenyl isothiocyanate, are used in the synthesis of thiophenes, which are sulfur-containing heterocyclic compounds. These thiophenes have been studied for their potential anticancer activity against human cancer cell lines such as HEPG2 and MCF7 .

Anticancer Research

Isothiocyanates have been recognized for their potential anticancer properties. While specific studies on 4-Morpholinophenyl isothiocyanate were not found, related compounds have been shown to exhibit anticancer effects .

Antidiabetic and Cardioprotective Effects

Studies suggest that isothiocyanates may offer health benefits, including antidiabetic and cardioprotective effects . The exact role of 4-Morpholinophenyl isothiocyanate in these areas requires further research.

Analgesic and Neuroprotective Potential

Isothiocyanates have been explored for their analgesic properties and potential to treat neurological disorders . Research into 4-Morpholinophenyl isothiocyanate could expand our understanding of these effects.

Regulation of Thyroid Function

Some isothiocyanates have been studied for their ability to regulate thyroid gland function . The impact of 4-Morpholinophenyl isothiocyanate on thyroid health is an area for future investigation.

Chemical Synthesis and Modification

Isothiocyanates are valuable reagents in chemical synthesis for introducing the isothiocyanate group into molecules, which can lead to further chemical modifications .

Safety and Hazards

4-(4-Isothiocyanatophenyl)morpholine is harmful by inhalation, in contact with skin, and if swallowed . It causes eye irritation and may cause chemical conjunctivitis . It also causes skin irritation and is harmful if absorbed through the skin . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name

4-(4-isothiocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXRZZYZBZQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279681
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isothiocyanatophenyl)morpholine

CAS RN

51317-66-9
Record name 51317-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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